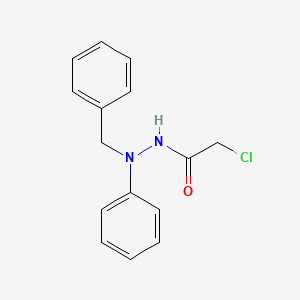

N'-benzyl-2-chloro-N'-phenylacetohydrazide

Descripción

Contextualization within Acetohydrazide Chemistry

Acetohydrazides are a class of organic compounds characterized by the presence of a hydrazide functional group attached to an acetyl backbone. ontosight.ai This structural motif imparts a rich chemical reactivity, allowing for a wide range of chemical transformations. The hydrazide moiety can act as a nucleophile, and the presence of both N-H and C=O bonds allows for the formation of various derivatives and participation in cyclization reactions to form heterocyclic systems.

The chemistry of acetohydrazides is diverse, with derivatives being explored for a multitude of purposes. They are recognized as important intermediates in the synthesis of various biologically active molecules. ajgreenchem.comajgreenchem.com The ability of the hydrazide group to form stable complexes with metal ions also makes them of interest in the field of coordination chemistry. The subject compound, N'-benzyl-2-chloro-N'-phenylacetohydrazide, is a multifunctional derivative, incorporating a benzyl (B1604629) group, a phenyl group, and a reactive chloroacetyl moiety, which further expands its chemical versatility.

Significance as a Synthetic Intermediate and Building Block

This compound serves as a valuable synthetic intermediate for the creation of more complex molecular architectures. The presence of the reactive α-chloroacetamide group provides a key site for nucleophilic substitution reactions. ontosight.aiekb.eg This allows for the introduction of a wide array of functional groups, leading to the synthesis of novel derivatives.

For instance, the chlorine atom can be readily displaced by various nucleophiles such as amines, thiols, and azides, paving the way for the construction of diverse molecular scaffolds. This reactivity is instrumental in the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry. The acetohydrazide backbone itself can participate in cyclization reactions to form heterocycles like oxadiazoles, pyrazoles, and triazoles, which are known to exhibit a broad spectrum of biological activities. ajgreenchem.commdpi.com The benzyl and phenyl substituents on the nitrogen atoms also influence the steric and electronic properties of the molecule, which can be strategically utilized in the design of target compounds.

Overview of Research Trajectories

The research surrounding this compound and its analogues is primarily directed towards the exploration of their potential biological activities. The broader class of acetohydrazide and chloroacetamide derivatives has been reported to possess a range of pharmacological properties, suggesting that this compound may also exhibit interesting biological profiles.

Key research trajectories include:

Antimicrobial Activity: Many hydrazide and chloroacetamide derivatives have been investigated for their antibacterial and antifungal properties. ajgreenchem.commdpi.com The structural features of this compound make it a candidate for evaluation against various microbial strains.

Anticancer Potential: The acetamide (B32628) and hydrazide moieties are present in numerous compounds with demonstrated anticancer activity. ontosight.aiontosight.ai Therefore, a significant area of research involves synthesizing derivatives of this compound and evaluating their cytotoxic effects on different cancer cell lines.

Enzyme Inhibition: The specific arrangement of functional groups in this molecule suggests it could act as a ligand for various enzymes, potentially leading to the development of enzyme inhibitors for therapeutic purposes.

The synthesis of new derivatives through the modification of the chloroacetyl group and the exploration of their structure-activity relationships (SAR) are central to these research efforts.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C15H15ClN2O |

| Molecular Weight | 274.75 g/mol |

| CAS Number | Not available |

| Canonical SMILES | C1=CC=C(C=C1)CN(N)C(=O)CCl |

Structure

3D Structure

Propiedades

IUPAC Name |

N'-benzyl-2-chloro-N'-phenylacetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O/c16-11-15(19)17-18(14-9-5-2-6-10-14)12-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAYXMJQZBOZSAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)NC(=O)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Synthetic Pathways to N'-benzyl-2-chloro-N'-phenylacetohydrazide

The principal synthetic route to this compound involves the acylation of a substituted hydrazine (B178648). This reaction is a classic example of nucleophilic acyl substitution.

Reaction of N′-benzyl-N′-phenylhydrazine hydrochloride with 2-chloroacetyl chloride

The most direct method for the synthesis of this compound is the reaction between N'-benzyl-N'-phenylhydrazine hydrochloride and 2-chloroacetyl chloride. In this reaction, the N'-benzyl-N'-phenylhydrazine acts as the nucleophile, attacking the electrophilic carbonyl carbon of 2-chloroacetyl chloride. The presence of a base is typically required to neutralize the hydrochloric acid generated during the reaction and to deprotonate the hydrazine hydrochloride salt, thereby liberating the free hydrazine for the reaction.

The general reaction can be depicted as follows:

C₆H₅CH₂N(C₆H₅)NH₂·HCl + ClCOCH₂Cl + Base → C₆H₅CH₂N(C₆H₅)NHCOCH₂Cl + Base·HCl + HCl

Common bases used for this type of acylation include tertiary amines, such as triethylamine (B128534) or pyridine (B92270), which can effectively scavenge the generated HCl. The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane, chloroform, or tetrahydrofuran (B95107) (THF), to prevent side reactions with the solvent.

Exploration of Alternative Synthetic Routes

While the direct acylation of N'-benzyl-N'-phenylhydrazine is the most straightforward approach, alternative synthetic strategies can be envisaged. One such alternative could be a two-step process starting from more readily available precursors. For instance, one could first synthesize N'-benzyl-N'-phenylhydrazine and then react it with 2-chloroacetyl chloride.

Another potential route could involve the reaction of a different chloroacetylating agent with N'-benzyl-N'-phenylhydrazine. For example, chloroacetic anhydride (B1165640) could be used in place of chloroacetyl chloride. However, the reactivity of the anhydride is generally lower than that of the acid chloride.

Design and Preparation of N'-Phenylacetohydrazide Precursors

The key precursor for the synthesis of this compound is N'-benzyl-N'-phenylhydrazine. The preparation of this precursor itself involves multiple synthetic steps, starting from basic aromatic compounds.

The synthesis of phenylhydrazine (B124118) is a well-established process, first reported by Hermann Emil Fischer in 1875. wikipedia.org It is typically prepared by the reduction of a phenyl diazonium salt. wikipedia.org The process begins with the diazotization of aniline (B41778) with sodium nitrite (B80452) in the presence of hydrochloric acid to form benzenediazonium (B1195382) chloride. This is then reduced using a reducing agent like sodium sulfite (B76179) to yield phenylhydrazine. orgsyn.org

Once phenylhydrazine is obtained, it can be benzylated to introduce the benzyl (B1604629) group. This is a nucleophilic substitution reaction where phenylhydrazine acts as the nucleophile and a benzyl halide, such as benzyl chloride or benzyl bromide, serves as the electrophile. The reaction is usually carried out in the presence of a base to neutralize the hydrogen halide formed.

| Precursor | Starting Materials | Reaction Type |

| Phenylhydrazine | Aniline, Sodium Nitrite, Hydrochloric Acid, Sodium Sulfite | Diazotization followed by Reduction |

| N'-benzyl-N'-phenylhydrazine | Phenylhydrazine, Benzyl Chloride | Nucleophilic Substitution (Benzylation) |

Reaction Conditions Optimization for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product, this compound. Several parameters can be adjusted to achieve the desired outcome. The acylation of hydrazines is a well-studied reaction, and principles from related syntheses can be applied. nih.gov

Temperature: The reaction is typically carried out at low temperatures, often between 0 °C and room temperature, to control the exothermic nature of the reaction and minimize the formation of side products.

Stoichiometry: The molar ratio of the reactants is a critical factor. Using a slight excess of the acylating agent, 2-chloroacetyl chloride, can help to ensure the complete conversion of the hydrazine. However, a large excess should be avoided as it can lead to purification challenges.

Base: The choice and amount of base are important. A non-nucleophilic organic base like triethylamine or pyridine is preferred to avoid competition with the hydrazine as a nucleophile. Typically, at least two equivalents of the base are used: one to neutralize the HCl from the hydrazine hydrochloride and another to neutralize the HCl produced during the acylation.

Solvent: The solvent should be inert to the reactants and capable of dissolving them. Aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or acetonitrile (B52724) are commonly employed. The choice of solvent can influence the reaction rate and selectivity.

Reaction Time: The reaction time needs to be optimized to ensure the reaction goes to completion. This is typically monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

A systematic study of these parameters, as outlined in the table below, can lead to the development of a robust and efficient synthesis of this compound.

| Parameter | Conditions to be Optimized | Rationale |

| Temperature | -10 °C, 0 °C, Room Temperature | To control exothermicity and minimize side reactions. |

| Solvent | Dichloromethane, THF, Acetonitrile | To ensure solubility of reactants and facilitate the reaction. |

| Base | Triethylamine, Pyridine, Diisopropylethylamine | To neutralize HCl and facilitate the reaction without competing as a nucleophile. |

| Reactant Ratio | Equimolar, Slight excess of 2-chloroacetyl chloride | To drive the reaction to completion and maximize yield. |

| Reaction Time | 1h, 2h, 4h, overnight | To ensure complete conversion of the starting material. |

By carefully controlling these reaction conditions, it is possible to achieve a high yield and purity of the desired this compound.

Derivatization Strategies and Synthetic Transformations

Functionalization at the Hydrazide Linker

The hydrazide moiety (-CO-NH-N'-) is a critical site for functionalization, enabling chain extension, substitution, and cyclization reactions. The nitrogen atoms of the hydrazide linker exhibit nucleophilic character and can react with various electrophiles.

One common strategy involves the acylation of the hydrazide nitrogen. For instance, reaction with acyl chlorides or anhydrides can introduce an additional acyl group. The reaction of cyanoacetylhydrazine with chloroacetyl chloride to yield N'-(2-chloroacetyl)-2-cyanoacetohydrazide demonstrates the reactivity of the terminal nitrogen of the hydrazide. nih.gov Similarly, the terminal nitrogen of N'-benzyl-2-chloro-N'-phenylacetohydrazide can be expected to react with various acylating agents.

Furthermore, the hydrazide linker can participate in condensation reactions. The formation of Schiff bases through reaction with aldehydes and ketones is a well-established transformation for acetohydrazides. chemicalbook.comuobabylon.edu.iq These Schiff bases can then serve as intermediates for further cyclization reactions to form heterocyclic compounds like oxazepines and imidazolidines. uobabylon.edu.iq

Table 1: Examples of Functionalization Reactions at the Hydrazide Linker

| Reaction Type | Reagent Example | Product Type |

| Acylation | Chloroacetyl chloride | N'-acyl acetohydrazide |

| Schiff Base Formation | Aromatic aldehydes | Hydrazone |

Introduction of Diverse Lateral Chains via Amination Reactions

The chloroacetyl moiety in this compound provides a reactive handle for nucleophilic substitution reactions, particularly with amines, to introduce a variety of lateral chains. This amination reaction is a powerful tool for building molecular complexity.

The carbon atom bearing the chlorine is electrophilic and susceptible to attack by primary and secondary amines, leading to the displacement of the chloride ion and the formation of a new carbon-nitrogen bond. This reaction can be utilized to introduce a wide range of functionalized amine residues. Palladium-catalyzed reactions of vinyl iodides and N-tosylhydrazones can be used to assemble η3-allyl ligands, which can then be trapped intramolecularly by nitrogen nucleophiles to generate cinnamyl and pentadienyl amines. organic-chemistry.orgnih.gov While this specific example involves an intramolecular reaction, it highlights the potential for forming C-N bonds in related systems.

Furthermore, traceless benzylic C-H amination via bifunctional N-aminopyridinium intermediates offers a modern approach to forming C-N bonds, which could be adapted for the modification of the benzyl (B1604629) group within the target molecule. nih.gov The development of efficient N-alkylation of benzyl alcohols using nickel catalysts and ammonia (B1221849) sources also provides a potential route for introducing or modifying benzylamine (B48309) moieties. nih.gov

Table 2: Examples of Amination Reactions

| Amine Type | Reagent Example | Product Feature |

| Primary Amines | Alkylamine | Secondary amine side chain |

| Secondary Amines | Dialkylamine | Tertiary amine side chain |

| Anilines | Substituted aniline (B41778) | Arylamine side chain |

Modifications of Aromatic and Alkyl Moieties

The phenyl and benzyl groups of this compound can be subjected to various modifications to alter the steric and electronic properties of the molecule.

Electrophilic aromatic substitution reactions on the phenyl ring are a common strategy. Depending on the directing effects of the substituents, functional groups such as nitro, halogen, or acyl groups can be introduced onto the aromatic ring.

The benzyl group also offers opportunities for modification. The methylene (B1212753) bridge can be a site for functionalization. Studies on the benzylation of N-benzyl-2-phenylacetamide have shown that alkylation can occur at the nitrogen atom, influenced by steric and polar effects. researchgate.net This suggests that the N'-benzyl nitrogen in the target molecule could potentially undergo further alkylation under specific conditions.

Ring Formation and Heterocyclic Annulation Reactions

The presence of the reactive 2-chloroacetyl group and the nucleophilic hydrazide linker makes this compound an excellent precursor for the synthesis of a variety of heterocyclic compounds through intramolecular cyclization or intermolecular condensation-cyclization reactions.

A key reaction is the formation of five- and six-membered heterocyclic rings. For example, the reaction of N'-(2-chloroacetyl)-2-cyanoacetohydrazide can lead to the formation of a pyrazole (B372694) ring upon cyclization. nih.gov This suggests that this compound could undergo similar intramolecular cyclization to form pyrazolidinone derivatives. The synthesis of polysubstituted 3-pyrazolidinones from various precursors highlights the versatility of this heterocyclic core. arkat-usa.orgresearchgate.net

Furthermore, the chloroacetyl group can react with various binucleophiles to construct different heterocyclic systems. For instance, reaction with thiourea (B124793) or thiosemicarbazide (B42300) can lead to the formation of thiazole (B1198619) derivatives. ekb.eg The reaction of 2-chloro-N-arylacetamides with sodium hydrogen selenide (B1212193) to give diorganyl selenide compounds, and the reaction of N-benzyl-2-chloro-N-(2-chloroacetyl) acetamide (B32628) with sodium chalcogenates to form cyclic chalcogenide compounds, demonstrate the utility of the chloroacetyl group in forming selenium- and tellurium-containing heterocycles. ekb.eg

The reaction of hydrazinecarbothioamides with 2-bromoacetophenones to furnish thiazole, bis-thiazole, pyrazole, and 1,3,4-thiadiazole (B1197879) derivatives further illustrates the potential for forming diverse heterocyclic systems from precursors containing reactive halide and hydrazide-related functionalities. semanticscholar.orgresearchgate.net

Table 3: Examples of Heterocyclic Ring Systems Formed

| Heterocycle | Reaction Type | Key Reagents |

| Pyrazolidinone | Intramolecular cyclization | Base |

| Thiazole | Condensation-cyclization | Thiourea/Thiosemicarbazide |

| Oxazole | Cyclization | Urea connectjournals.com |

| Tetrazole | Cyclization | Sodium azide (B81097) connectjournals.com |

| Triazole | Cyclization | Ammonium (B1175870) thiocyanate (B1210189) uobabylon.edu.iq |

| Cyclic Chalcogenides | Cyclization | Sodium chalcogenate (S, Se, Te) ekb.eg |

Stereo- and Regioselective Derivatization Approaches

Controlling the stereochemistry and regiochemistry of derivatization reactions is crucial for accessing specific isomers with desired properties.

Regioselectivity refers to the preference for reaction at one position over another. wikipedia.orgkhanacademy.orgmasterorganicchemistry.com In the context of this compound, regioselective reactions could involve, for example, the selective alkylation of one nitrogen atom of the hydrazide linker over the other. The synthesis of 1,3,5-substituted pyrazoles from acetylenic ketones and hydrazines is a notable example of a highly regioselective reaction. researchgate.net

Stereoselectivity, the preferential formation of one stereoisomer over another, is particularly important when chiral centers are introduced. For instance, in the synthesis of N-benzyl-2-acetamidopropionamide derivatives, the anticonvulsant activity was found to reside principally in the (R)-stereoisomer, highlighting the importance of stereocontrol. nih.gov Asymmetric synthesis methodologies, such as the use of chiral catalysts or auxiliaries, could be employed to achieve stereoselective transformations of this compound. The enantioselective synthesis of N-benzylic heterocycles by Ni/photoredox dual catalysis provides a modern approach to creating chiral molecules with high enantioselectivity. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental NMR data for N'-benzyl-2-chloro-N'-phenylacetohydrazide is not available in published literature.

Specific ¹H NMR spectral data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for the protons of this compound, are not documented.

Specific ¹³C NMR spectral data detailing the chemical shifts for the carbon atoms of this compound are not documented.

There are no published studies employing advanced NMR techniques such as COSY, HSQC, or HMBC for the structural assignment of this compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Published IR spectra identifying the characteristic vibrational frequencies (e.g., C=O stretch, N-H bend, C-N stretch, C-Cl stretch) for this compound are not available.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

There are no published mass spectra for this compound. Consequently, the molecular ion peak (M+) and the characteristic fragmentation pattern cannot be described.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the UV-Vis absorption maxima (λmax) and corresponding electronic transitions (e.g., π→π, n→π) for this compound is not available in the scientific literature.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations and Density Functional Theory (DFT) Analyses

Information not available in the reviewed literature.

Information not available in the reviewed literature.

Molecular Modeling and Conformational Analysis

Information not available in the reviewed literature.

Reaction Pathway and Transition State Calculations

Information not available in the reviewed literature.

Intermolecular Interaction Analysis using Computational Methods

Information not available in the reviewed literature.

Reaction Mechanism Studies

Elucidation of Mechanistic Pathways for Derivatization

The derivatization of N'-benzyl-2-chloro-N'-phenylacetohydrazide and structurally related compounds often proceeds through pathways involving nucleophilic attack on the chloroacetyl moiety. A key mechanistic route involves the reaction with nucleophiles, leading to the formation of new chemical entities. For instance, in reactions analogous to those of N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide, the chloroacetyl group serves as a potent electrophile for intramolecular cyclization or intermolecular substitution. ekb.eg

One significant derivatization pathway is the synthesis of heterocyclic compounds. Studies on similar chloroacetamide derivatives show that they can be used to construct imidazole, pyrrole, and thiazolidine-4-one systems. researchgate.net The mechanism for these transformations typically involves an initial nucleophilic substitution of the chlorine atom, followed by an intramolecular cyclization step. researchgate.net For example, the reaction of a related compound, N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide, with sodium chalcogenates (containing sulfur, selenium, or tellurium) leads to the formation of cyclic chalcogenide compounds. ekb.eg This proceeds via a double nucleophilic substitution mechanism where the chalcogenate dianion attacks both chloroacetyl groups, leading to a heterocyclic ring system. ekb.eg

Investigation of Nucleophilic Substitution at the Chloroacetyl Moiety

The chloroacetyl group is the primary site for nucleophilic attack in this compound. The carbon atom adjacent to the chlorine is electron-deficient due to the inductive effect of both the chlorine and the carbonyl group, making it highly susceptible to attack by nucleophiles. This reaction generally follows an SN2 (bimolecular nucleophilic substitution) mechanism.

A clear example of this is the reaction of N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide, a molecule with two such reactive sites, with various sodium chalcogenates (Na₂E, where E = S, Se, Te). ekb.eg In this process, the chalcogenate anion acts as the nucleophile, attacking the electrophilic carbon and displacing the chloride ion to form a new carbon-chalcogen bond. ekb.eg This type of nucleophilic substitution is a fundamental step in the synthesis of a wide range of organochalcogenide compounds. ekb.eg

The reactivity of the chloroacetyl moiety is a well-established principle in organic synthesis, utilized for creating diverse molecular architectures. researchgate.net

Table 1: Nucleophilic Substitution Reactions of a Related Chloroacetyl Compound This table is based on reactions of N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide, which serves as a model for the reactivity of the chloroacetyl moiety.

| Nucleophile | Reagent | Resulting Bond | Product Type | Reference |

|---|---|---|---|---|

| Sulfide | Na₂S·2H₂O | C-S | Cyclic Thiamorpholine Derivative | ekb.eg |

| Selenide (B1212193) | NaHSe (in situ) | C-Se | Cyclic Selenomorpholine Derivative | ekb.eg |

| Telluride | Te powder / NaI | C-Te | Cyclic Telluromorpholine Derivative | ekb.eg |

Role of Substituents on Reaction Kinetics and Thermodynamics

While specific kinetic studies on this compound were not found in the reviewed literature, the influence of substituents can be inferred from studies on analogous compounds. The electronic nature and steric bulk of substituents on the benzyl (B1604629) and phenyl rings are expected to significantly impact reaction rates and equilibria.

Electronic Effects: Electron-donating groups (e.g., methoxy, methyl) on the aromatic rings would increase electron density on the hydrazide nitrogens, potentially enhancing their nucleophilicity in reactions where the hydrazide moiety itself acts as a nucleophile. Conversely, electron-withdrawing groups (e.g., nitro, chloro) would decrease nucleophilicity. In reactions where an external nucleophile attacks the chloroacetyl group, substituents on the N-phenyl and N'-benzyl groups primarily exert their influence through the amide bond, which can affect the electrophilicity of the carbonyl carbon. Studies on the fragmentation of nitrobenzyl carbamates have shown that electron-donating substituents on the benzyl ring accelerate reaction rates by stabilizing developing positive charge in the transition state. rsc.org A similar principle would apply if a reaction mechanism involving a carbocation-like transition state were to occur.

Steric Effects: The bulkiness of substituents near the reaction center can hinder the approach of reactants, slowing down the reaction rate. In studies of the alkylation of N-benzyl-2-phenylacetamide, its lower reactivity compared to less bulky N-substituted amides was attributed to steric hindrance. researchgate.net Similarly, bulky substituents on the phenyl or benzyl groups of this compound could sterically impede the approach of a nucleophile to the chloroacetyl moiety.

Table 2: Predicted Influence of Substituents on Reaction Rates

| Substituent Type (on Phenyl/Benzyl Rings) | Electronic Effect | Expected Impact on Nucleophilic Attack at Chloroacetyl Group | Rationale | Reference Analogy |

|---|---|---|---|---|

| Electron-Donating (e.g., -OCH₃, -CH₃) | +I, +M | Minor rate acceleration or no significant effect | Slightly increases electron density of the overall molecule, but remote from the primary reaction site. | rsc.org |

| Electron-Withdrawing (e.g., -NO₂, -Cl) | -I, -M | Minor rate acceleration | May slightly increase the electrophilicity of the carbonyl carbon through inductive effects. | rsc.org |

| Bulky Groups (e.g., -C(CH₃)₃) | Steric Hindrance | Rate decrease | Blocks the mechanistic pathway for the incoming nucleophile. | researchgate.net |

Catalytic Influence on Reaction Mechanisms

Catalysts can significantly alter the mechanism and rate of reactions involving chloroacetamide derivatives.

Phase-Transfer Catalysis (PTC): In heterogeneous reaction mixtures (e.g., a solid or aqueous nucleophile and an organic substrate), phase-transfer catalysts are often employed to facilitate the reaction. These catalysts, typically quaternary ammonium (B1175870) salts like triethylbenzylammonium (TEBA) bromide, work by transporting the nucleophilic anion from the solid/aqueous phase into the organic phase where it can react with the substrate. researchgate.net This mechanism overcomes the insolubility of the reactants and dramatically increases the reaction rate. Studies on the alkylation of N-substituted-2-phenylacetamides with benzyl chloride have utilized PTC in the presence of a base like powdered potassium hydroxide. researchgate.netresearchgate.net

Crystallographic Analysis

Advanced Analytical Methodologies

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the detection and characterization of chemical species that have one or more unpaired electrons. nih.gov Such species, known as paramagnetic species or free radicals, are highly reactive and often transient intermediates in chemical reactions. The formation of radical species from N'-benzyl-2-chloro-N'-phenylacetohydrazide can occur under various conditions, such as exposure to ionizing radiation, UV light, or in certain chemical reactions.

The utility of EPR spectroscopy lies in its ability to provide detailed information about the electronic structure of the radical, which can help in its identification. nih.gov In the context of this compound, homolytic cleavage of bonds, such as the N-N or C-Cl bonds, could lead to the formation of distinct radical species.

Due to the often short-lived nature of free radicals in solution, a technique known as spin trapping is frequently employed. nih.gov This involves the use of a "spin trap," a diamagnetic compound that reacts with the transient radical to form a more stable paramagnetic adduct. This adduct can then be detected and characterized by EPR spectroscopy. researchgate.net The resulting EPR spectrum provides information about the trapped radical, allowing for its identification.

For instance, if a hydrazyl radical were formed from this compound, a spin trap like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) could be used to form a stable nitroxide adduct, which would exhibit a characteristic EPR spectrum. nih.gov The hyperfine coupling constants and g-factor obtained from the spectrum would be indicative of the structure of the original transient radical.

Table 1: Hypothetical EPR Spectral Parameters for a Trapped Radical Adduct of a this compound Derived Radical

| Parameter | Value |

| g-factor | 2.0058 |

| Hyperfine Coupling Constant (aN) | 14.2 G |

| Hyperfine Coupling Constant (aH) | 21.5 G |

This table presents illustrative data that could be obtained from an EPR experiment on a spin-trapped radical derived from this compound.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques in which a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. ijert.org For this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for assessing its thermal stability and characterizing phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of a material and to study its decomposition kinetics. nih.gov A TGA thermogram of this compound would show the temperatures at which the compound begins to decompose and the extent of mass loss at each stage. This information is critical for understanding the compound's stability under thermal stress. For composite materials, TGA can also elucidate the interactions between the components. mdpi.com

Differential Scanning Calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect phase transitions, such as melting and crystallization, and to measure the enthalpy of these transitions. A DSC thermogram of this compound would reveal its melting point, which is a key physical property for identification and purity assessment. It could also provide information on any polymorphic transitions the compound might undergo.

Table 2: Illustrative Thermal Analysis Data for this compound

| Technique | Parameter | Observed Value |

| TGA | Onset of Decomposition (Tonset) | 210 °C |

| TGA | Temperature of Maximum Decomposition Rate (Tmax) | 235 °C |

| DSC | Melting Point (Tm) | 155 °C |

| DSC | Enthalpy of Fusion (ΔHf) | 85 J/g |

This table provides hypothetical data that could be obtained from TGA and DSC analyses of this compound.

Chromatographic Purity Assessment (e.g., HPLC, GC)

Chromatographic techniques are indispensable for the separation, identification, and quantification of components in a mixture, making them essential for assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating compounds that are in solution. For this compound, a reversed-phase HPLC method would likely be suitable, using a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov The purity of the compound can be determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The use of a diode-array detector (DAD) can provide UV-visible spectra of the eluted peaks, aiding in peak identification and purity assessment. For certain analytes, derivatization with a fluorescent tag can significantly enhance detection sensitivity. nih.gov

Gas Chromatography (GC) is used to separate and analyze compounds that can be vaporized without decomposition. Given the molecular weight and potential thermal lability of this compound, GC analysis might require derivatization to increase volatility and thermal stability. sielc.com For instance, silylation of the hydrazide group could be a viable approach. The separation in GC is achieved based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. mdpi.com A mass spectrometer (MS) is often used as a detector, providing both quantitative data and mass spectra for structural elucidation of the compound and any impurities.

Table 3: Representative Chromatographic Conditions for Purity Analysis of this compound

| Technique | Parameter | Condition |

| HPLC | ||

| Column | C18, 4.6 x 150 mm, 5 µm | |

| Mobile Phase | Acetonitrile (B52724):Water (60:40) | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm | |

| Retention Time | 5.8 min (Hypothetical) | |

| GC-MS | ||

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | |

| Carrier Gas | Helium | |

| Inlet Temperature | 280 °C | |

| Oven Program | 100 °C (1 min), ramp to 300 °C at 15 °C/min | |

| MS Detection | Electron Ionization (EI) |

This table outlines typical starting conditions for the chromatographic analysis of this compound. These would be optimized during method development.

Q & A

Q. Basic Assay Design

- Antimicrobial Activity : Follow standardized protocols like the Writhing test or agar diffusion, using controls (e.g., ciprofloxacin) and statistical validation (e.g., ANOVA for IC) .

- DNA Binding : UV-Vis titration and viscosity measurements to detect intercalation modes .

Advanced Mechanistic Studies

Molecular docking (e.g., AutoDock Vina) and DFT calculations (B3LYP/GENECP level) to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity .

How can computational modeling validate experimental findings for hydrazide derivatives?

Q. Basic Validation

- Compare optimized DFT geometries (bond lengths/angles) with X-ray crystallographic data (e.g., Cu complex coordination in [(CuL1)]).

- Calculate global reactivity descriptors (e.g., electrophilicity index) to predict reactivity .

Advanced Applications

Simulate non-linear optical properties (e.g., hyperpolarizability) for materials science applications or predict metabolic stability via ADMET profiling .

What strategies mitigate impurities in this compound synthesis?

Basic Purification

Recrystallization (e.g., methanol/ethanol) or column chromatography (silica gel, ethyl acetate/hexane gradient) removes unreacted precursors .

Advanced Analysis

HPLC-PDA or GC-MS to detect trace byproducts (e.g., chlorinated side chains). Adjust reaction pH (e.g., 5% NaOH in ice baths) to suppress unwanted intermediates .

How does stereoelectronic tuning (e.g., substituent effects) influence the compound’s reactivity?

Basic Structure-Activity Relationship (SAR)

Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity at the hydrazide moiety, improving nucleophilic substitution kinetics. Compare -NMR shifts of -CH (δ 2.15 ppm) vs. aromatic protons (δ 7.13–7.42 ppm) .

Advanced Tuning

Introduce π-conjugated systems (e.g., benzimidazole or naphthalene) to stabilize transition states in catalytic cycles or enhance fluorescence for imaging applications .

What crystallographic challenges arise during structural determination, and how are they addressed?

Basic Refinement

Use SHELXL for small-molecule refinement, particularly for high-resolution data. Hydrogen atom positions can be constrained using HFIX commands .

Advanced Challenges

For twinned crystals or disorder, employ SHELXD for structure solution and Olex2 for visualization. Validate thermal parameters (e.g., U) to avoid overfitting .

How are hydrazide-hydrazone derivatives evaluated for anti-inflammatory or antitumor potential?

Q. Basic Screening

- Anti-inflammatory : Carrageenan-induced paw edema model with indomethacin as a reference.

- Antitumor : MTT assay against cancer cell lines (e.g., HepG2), with cisplatin controls .

Advanced Mechanisms

Study ROS scavenging (via DPPH assay) or apoptosis induction (flow cytometry) to link redox activity to therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.